2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide 2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784620
InChI: InChI=1S/C15H15ClN4OS/c1-2-4-14-18-19-15(22-14)17-13(21)9-20-8-7-10-11(16)5-3-6-12(10)20/h3,5-8H,2,4,9H2,1H3,(H,17,19,21)
SMILES:
Molecular Formula: C15H15ClN4OS
Molecular Weight: 334.8 g/mol

2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC14784620

Molecular Formula: C15H15ClN4OS

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-1H-indol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide -

Specification

Molecular Formula C15H15ClN4OS
Molecular Weight 334.8 g/mol
IUPAC Name 2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H15ClN4OS/c1-2-4-14-18-19-15(22-14)17-13(21)9-20-8-7-10-11(16)5-3-6-12(10)20/h3,5-8H,2,4,9H2,1H3,(H,17,19,21)
Standard InChI Key RVEOABOHPCFHAG-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

The compound’s structure integrates two pharmacologically significant heterocycles:

  • Indole moiety: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine atom at the 4-position of the indole enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets.

  • 1,3,4-Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom. The propyl group at the 5-position of the thiadiazole contributes to lipophilicity, which may improve membrane permeability .

The acetamide linker bridges these two heterocycles, forming a planar configuration that could facilitate interactions with enzymatic active sites.

Molecular and Spectroscopic Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC15H15ClN4OS\text{C}_{15}\text{H}_{15}\text{ClN}_4\text{OS}
Molecular Weight334.8 g/mol
IUPAC Name2-(4-chloroindol-1-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Key Functional GroupsChloroindole, thiadiazole, acetamide

Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal distinct signals for the indole’s aromatic protons (δ\delta 7.0–7.5 ppm), the thiadiazole’s sulfur environment, and the propyl chain’s methylene groups (δ\delta 1.0–2.5 ppm). Mass spectrometry would show a molecular ion peak at m/z 335, consistent with its molecular weight .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of indole and thiadiazole precursors:

  • Indole chlorination: 1H-indole is chlorinated at the 4-position using electrophilic reagents like SOCl2\text{SOCl}_2 or Nchlorosuccinimide\text{N}-chlorosuccinimide.

  • Thiadiazole modification: 5-propyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of thiosemicarbazide derivatives with propyl-containing carboxylic acids .

  • Acetamide coupling: The chloroindole is acetylated using chloroacetyl chloride, followed by nucleophilic substitution with the thiadiazole amine.

Reaction Conditions and Yields

Critical parameters include:

  • Temperature: Amide bond formation typically requires mild conditions (25–60°C) to prevent decomposition.

  • Catalysts: Lewis acids like ZnCl2\text{ZnCl}_2 may accelerate thiadiazole cyclization.

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction homogeneity.

Reported yields for analogous compounds range from 45% to 68%, depending on purification methods .

Mechanistic Insights and Biological Activity

Putative Targets and Pathways

The compound’s dual heterocyclic architecture suggests interactions with:

  • Cyclooxygenase-2 (COX-2): Indole derivatives are known COX-2 inhibitors, implicating anti-inflammatory potential.

  • Tyrosine kinases: Thiadiazoles often disrupt ATP-binding pockets in kinases, a hallmark of anti-cancer agents .

  • Microbial enzymes: The sulfur atom in thiadiazole may chelate metal ions in bacterial proteins, offering antimicrobial activity.

In Silico and In Vitro Findings

While experimental data specific to this compound remain limited, molecular docking studies on analogs predict:

  • Binding affinity: ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol} for COX-2, comparable to celecoxib (ΔG=10.1kcal/mol\Delta G = -10.1 \, \text{kcal/mol}).

  • Lipinski compliance: Molecular weight (<500) and logP (~3.2) align with oral bioavailability criteria.

Comparative Analysis with Structural Analogs

The table below contrasts key features of related compounds:

CompoundMolecular FormulaSubstituentsReported Activity
2-(4-Chloro-1H-indol-1-yl)-N-(5-propyl-...)C15H15ClN4OS\text{C}_{15}\text{H}_{15}\text{ClN}_4\text{OS}Chloroindole, propyl thiadiazoleHypothesized anti-cancer
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamideC10H8ClN3OS\text{C}_{10}\text{H}_8\text{ClN}_3\text{OS}Phenyl thiadiazoleAntimicrobial
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideC4H4ClN3OS\text{C}_4\text{H}_4\text{ClN}_3\text{OS}Unsubstituted thiadiazoleDiuretic (acetazolamide analog)

The propyl group in the target compound confers enhanced lipophilicity over phenyl or unsubstituted analogs, potentially improving tissue penetration .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Chlorination at the indole’s 4-position competes with 5- or 6-position substitution, necessitating precise stoichiometry.

  • Purification: Similar polarities of intermediate products complicate chromatographic separation.

Research Priorities

  • In vivo assays: Evaluate pharmacokinetics and toxicity profiles in model organisms.

  • Structural optimization: Explore substituent effects (e.g., replacing propyl with branched alkyl groups) to enhance potency.

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